2-Bromomethyl-6-fluoro-benzo[b]thiophene
Description
Properties
IUPAC Name |
2-(bromomethyl)-6-fluoro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFS/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVVVXPTLBDNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromomethyl-6-fluoro-benzo[b]thiophene typically involves the bromination of 6-fluoro-benzo[b]thiophene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Bromomethyl-6-fluoro-benzo[b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and various bases and solvents depending on the specific reaction.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
2-Bromomethyl-6-fluoro-benzo[b]thiophene derivatives have been investigated for their potential as anticancer agents. Research indicates that compounds based on the benzo[b]thiophene scaffold exhibit promising activity against various cancer cell lines. For instance, derivatives synthesized from this compound have shown effectiveness in inhibiting tumor growth by targeting specific kinases involved in cancer progression .
2. Amyloid-Beta Aggregation Modulation
Recent studies have focused on the role of benzo[b]thiophene derivatives in modulating amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. Compounds similar to this compound were designed and synthesized to evaluate their effects on amyloid-beta fibrillogenesis. Results demonstrated that these compounds could inhibit or promote aggregation depending on their structural modifications, thus serving as potential pharmacological tools for understanding and treating neurodegenerative diseases .
3. Drug Discovery and Development
The compound serves as a scaffold for the development of novel drugs targeting various biological pathways. For example, the microwave-assisted synthesis of benzo[b]thiophene derivatives has been shown to facilitate rapid lead identification in drug discovery processes. These derivatives can be further modified to enhance their biological activity and selectivity against specific targets, including kinases involved in cancer and inflammatory diseases .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of benzo[b]thiophene derivatives, including this compound, make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors allows for their use in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of halogen atoms like bromine and fluorine can enhance charge transport properties, leading to improved device performance .
2. Photovoltaic Cells
Research has indicated that incorporating benzo[b]thiophene-based compounds into photovoltaic systems can increase efficiency due to their favorable light absorption characteristics and charge mobility. The functionalization of these compounds enables the tuning of their optical and electronic properties, making them valuable in the development of next-generation solar cells .
Case Studies
Mechanism of Action
The mechanism by which 2-Bromomethyl-6-fluoro-benzo[b]thiophene exerts its effects is largely dependent on its chemical structure. The bromomethyl group allows for easy functionalization, enabling the compound to interact with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The electronic and steric effects of substituents significantly influence the chemical and biological behavior of benzo[b]thiophene derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Benzo[b]thiophene Derivatives
Key Observations:
Electronic Effects :
- Fluoro (F) : The electron-withdrawing nature of fluorine reduces electron density on the aromatic ring, enhancing stability against oxidation and improving bioavailability .
- Methoxy (OCH₃) : Acts as an electron-donating group, increasing solubility in polar solvents and facilitating interactions with biological targets .
- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect, often used to tune lipophilicity and binding affinity in drug candidates .
Reactivity :
- Bromomethyl (-CH₂Br) groups enable versatile functionalization via nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki, Heck) .
- Bromine at position 6 (as in 6-Bromo-2-bromomethyl-benzo[b]thiophene) allows sequential functionalization, expanding structural diversity in library synthesis .
Biological Activity
2-Bromomethyl-6-fluoro-benzo[b]thiophene is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, drawing on diverse scientific studies and findings.
This compound (CAS No. 1510409-69-4) is a member of the benzo[b]thiophene family, characterized by its unique bromomethyl and fluoro substituents. These modifications contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antitumor agent, antimicrobial compound, and inhibitor of specific enzymes.
Antitumor Activity
Research has indicated that compounds containing the benzo[b]thiophene scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting cell proliferation:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A-431 (human epidermoid carcinoma) | TBD |
| PF-3644022 (related compound) | Various cancer lines | 1.61 - 1.98 |
The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances cytotoxicity, potentially through increased interaction with cellular targets such as kinases involved in cell growth regulation .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been explored. Studies indicate that compounds similar to this compound exhibit varying degrees of antibacterial activity:
| Compound | Microbial Target | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Related thiophene derivatives | E. coli, Pseudomonas aeruginosa | 46.9 - 93.7 |
These findings highlight the potential for developing new antimicrobial agents from this class of compounds, particularly against multi-drug resistant strains .
The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cells. The bromomethyl group may facilitate electrophilic attack on nucleophilic sites in proteins, leading to disruptions in critical cellular processes such as signaling pathways and metabolic functions .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cancer progression. For example, related compounds have demonstrated selectivity for MK2 kinase, which plays a role in cellular stress responses and inflammation .
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study examining the effects of various benzo[b]thiophene derivatives found that modifications at the 6-position significantly influenced their cytotoxicity against human cancer cell lines. The presence of halogens like fluorine or bromine was correlated with increased potency .
- Antimicrobial Efficacy : Research into thiophene derivatives revealed that those with halogen substituents exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. This suggests a potential pathway for developing new antibiotics based on structural modifications of benzo[b]thiophenes.
- In Vivo Studies : While most current research focuses on in vitro assays, there is an ongoing need for in vivo studies to confirm the therapeutic potential and safety profiles of these compounds in living organisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
